molecular formula C16H17N7O2 B12630876 2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B12630876
M. Wt: 339.35 g/mol
InChI Key: FFRXDROVWNZUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide is a high-purity chemical compound offered for research use only. It is not intended for diagnostic, therapeutic, or any other human use. This synthetic small molecule is built on a pyrido[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to interact with enzyme active sites, particularly protein kinases . The structure incorporates key pharmacophoric elements associated with biological activity: a morpholino group at the 4-position and an imidazol-1-yl substituent at the 2-position. These features are commonly found in inhibitors targeting signaling pathways relevant to oncology and immunology . For instance, analogous compounds featuring the 4-morpholin-4-ylpyrido[3,2-d]pyrimidine structure have been investigated as key intermediates or active components in pharmaceutical compositions for treating various disorders, highlighting the research value of this chemical class . The carboxamide moiety further enhances the drug-like properties of the molecule. Researchers may employ this compound as a valuable building block in synthetic chemistry or as a lead structure in biological screening campaigns to explore new inhibitors of enzymatic targets. Its primary research applications lie in the fields of drug discovery and chemical biology, facilitating the study of disease mechanisms and the development of new therapeutic agents.

Properties

Molecular Formula

C16H17N7O2

Molecular Weight

339.35 g/mol

IUPAC Name

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H17N7O2/c1-17-15(24)12-3-2-11-13(19-12)14(22-6-8-25-9-7-22)21-16(20-11)23-5-4-18-10-23/h2-5,10H,6-9H2,1H3,(H,17,24)

InChI Key

FFRXDROVWNZUIE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4

Origin of Product

United States

Preparation Methods

Condensation Reactions

One common approach to synthesizing this compound is through condensation reactions involving pyrido[3,2-d]pyrimidine derivatives. The initial step often includes:

  • Formation of Intermediate Structures : The reaction begins with the condensation of appropriate amino pyrimidine or pyridine derivatives with bromoacetophenone. This step results in an intermediate that possesses the imidazopyrimidine or imidazopyridine core structure.

Isocyanate Formation

Detailed Reaction Pathways

The following table summarizes various synthetic routes and their corresponding yields and conditions based on current literature:

Step Reaction Type Key Reagents Conditions Yield (%)
1 Condensation Amino pyrimidine + Bromoacetophenone Anhydrous conditions 70–90
2 Isocyanate Formation Triphosgene Room temperature 60–80
3 Mannich Reaction Aldehyde + Amine Mild acidic conditions 50–75

Research Findings

Recent studies have shown that modifications in the side chains and functional groups significantly affect the biological activity of This compound . For instance:

  • Biological Activity : Variations in substituents can lead to enhanced selectivity against specific targets in pharmacological applications.

  • Structure–Activity Relationship (SAR) : Research indicates that specific modifications can improve binding affinity to biological targets, suggesting that careful optimization of synthetic routes can yield compounds with superior therapeutic profiles.

Chemical Reactions Analysis

Types of Reactions

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway Interference: Disrupting key biological pathways involved in disease progression.

Comparison with Similar Compounds

Ribociclib (LEE011)

  • Structure: 7-cyclopentyl-N,N-dimethyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide .
  • Key Differences :
    • Core: Pyrrolo[2,3-d]pyrimidine vs. pyrido[3,2-d]pyrimidine.
    • Substituents: Cyclopentyl and piperazinyl groups vs. morpholine and imidazole.
  • Activity : Ribociclib is a CDK4/6 inhibitor approved for breast cancer. The absence of morpholine in Ribociclib may reduce solubility compared to the target compound, while the imidazole in the latter could enhance interactions with histidine residues in kinases .

WXJ-202

  • Structure: 2-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide .
  • Key Differences :
    • Core: Pyrrolo[2,3-d]pyrimidine with a chlorine-substituted phenyl group.
    • Substituents: Cyclopentyl and dimethyl carboxamide vs. N-methyl carboxamide in the target compound.
  • Activity : WXJ-202’s chlorine and aryl groups suggest improved target specificity, whereas the morpholine in the target compound may broaden kinase selectivity .

Analogues with Modified Carboxamide Groups

A484954

  • Structure: 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide .
  • Key Differences :
    • Core: Pyrido[2,3-d]pyrimidine with a dioxo moiety.
    • Substituents: Cyclopropyl and ethyl groups vs. morpholine and imidazole.
  • Activity: A484954 inhibits eEF2K, a kinase involved in protein synthesis. The target compound’s imidazole may confer distinct binding modes compared to A484954’s amino group .

SIRT Inhibitors (e.g., 4-(4-{2-[(methylsulfonyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide)

  • Structure: Thieno[3,2-d]pyrimidine core with a methylsulfonyl-piperidine substituent .
  • Key Differences: Core: Thieno[3,2-d]pyrimidine vs. pyrido[3,2-d]pyrimidine. Substituents: Methylsulfonyl-piperidine vs. morpholine-imidazole.
  • Activity: These compounds inhibit SIRT1/2 deacetylases. The sulfur atom in the thieno core may reduce metabolic stability compared to the nitrogen-rich pyrido core of the target compound .

Derivatives with Oxadiazole or Hydroxymethyl Modifications

lists analogues such as 2-imidazol-1-yl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-4-morpholin-4-yl-pyrido[3,2-d]pyrimidine and 8-chloro-2-imidazol-1-yl-4-morpholin-4-yl-6-hydroxymethyl-pyrido[3,2-d]pyrimidine .

  • Hydroxymethyl Derivative: Substitutes carboxamide with hydroxymethyl, likely altering pharmacokinetics (e.g., solubility) .

Comparative Data Table

Compound Core Structure 6-Position Substituent Key Substituents Biological Target Reference
Target Compound Pyrido[3,2-d]pyrimidine N-methyl carboxamide Morpholine, imidazole Kinases/SIRTs (hypothesized)
Ribociclib (LEE011) Pyrrolo[2,3-d]pyrimidine N,N-dimethyl carboxamide Cyclopentyl, piperazinyl CDK4/6
A484954 Pyrido[2,3-d]pyrimidine Carboxamide Cyclopropyl, ethyl, dioxo eEF2K
SIRT Inhibitor (4-(4-{...})thieno[...]) Thieno[3,2-d]pyrimidine Carboxamide Methylsulfonyl-piperidine SIRT1/2
Oxadiazole Derivative Pyrido[3,2-d]pyrimidine 5-methyl-[1,3,4]oxadiazol-2-yl Morpholine, imidazole Research use (unspecified)

Key Research Findings

  • Structural Impact on Activity: The pyrido[3,2-d]pyrimidine core with morpholine and imidazole groups may enhance kinase binding via π-π stacking and hydrogen bonding, contrasting with pyrrolo or thieno cores in analogues .
  • Role of Carboxamide : The N-methyl carboxamide in the target compound balances solubility and target affinity, whereas dimethyl carboxamide (Ribociclib) or oxadiazole substitutions alter metabolic stability .
  • Synthetic Challenges : Multi-step syntheses (e.g., iodonation, cyclization) are common across analogues, but the target compound’s imidazole incorporation may require specialized coupling reactions .

Biological Activity

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of oncology and pharmacology. This compound features a unique structural arrangement that includes an imidazole ring, a morpholine moiety, and a pyrido[3,2-d]pyrimidine core, which contribute to its diverse interactions with biological targets.

  • Molecular Formula : C16_{16}H17_{17}N7_{7}O2_{2}
  • Molecular Weight : 339.35 g/mol
  • CAS Number : 1220114-07-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Notably, it has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells.

Key Mechanisms:

  • Inhibition of EGFR : The compound demonstrates significant antiproliferative activity against cancer cell lines with reported IC50 values below 0.4 μM.
  • Modulation of Biochemical Pathways : Its unique structure allows it to modulate various biochemical pathways, influencing cellular signaling and tumor growth.

Biological Activity Data

Recent studies have highlighted the biological efficacy of this compound across various assays:

Assay Type Target IC50 Value (μM) Remarks
AntiproliferativeCancer Cell Lines (EGFR+)< 0.4Significant inhibition observed
Enzyme InhibitionVarious KinasesTBDPotential for multi-target inhibition
Anti-inflammatoryIn vivo ModelsTBDPromising results in reducing inflammation

Case Studies

  • Anticancer Activity : A study investigating the antiproliferative effects of this compound on different cancer cell lines demonstrated that the compound effectively inhibited cell growth by targeting EGFR pathways. The results indicated a dose-dependent response, with lower concentrations yielding higher inhibition rates.
  • Docking Studies : Computational docking studies have been performed to predict the binding affinity of this compound with various targets. These studies suggest that the imidazole and morpholine groups play significant roles in enhancing binding interactions with target proteins, further supporting its potential as a therapeutic agent.
  • In Vivo Anti-inflammatory Studies : Preliminary in vivo studies indicated that derivatives of this compound could exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.